

Physical and chemical properties of 3,7-Dimethyl-1-octyl propionate

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Compound of Interest

Compound Name: 3,7-Dimethyl-1-octyl propionate

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A Comprehensive Technical Guide to 3,7-Dimethyl-1-octyl propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of **3,7-Dimethyl-1-octyl propionate**. It includes a summary of its known physical constants, a plausible experimental protocol for its synthesis via Fischer esterification, and its characteristic spectroscopic data. Safety considerations for handling this and structurally related aliphatic esters are also discussed. This document is intended to serve as a valuable resource for professionals in research and development who may be working with or considering the use of this compound.

Chemical Identity and Physical Properties

3,7-Dimethyl-1-octyl propionate is an ester formed from the reaction of 3,7-Dimethyl-1-octanol and propionic acid. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be estimated based on its structure and data from closely related analogues, such as (S)-3,7-dimethyloct-6-enyl propionate.

Table 1: Physical and Chemical Properties of **3,7-Dimethyl-1-octyl propionate** and its Unsaturated Analogue



Property	Value (3,7- Dimethyl-1-octyl propionate)	Value ((S)-3,7- dimethyloct-6-enyl propionate)	Source
Molecular Formula	C13H26O2	C13H24O2	Calculated
Molecular Weight	214.35 g/mol	212.33 g/mol	Calculated
Boiling Point	Not available	276.8 ± 19.0 °C at 760 mmHg	[1]
Density	Not available	0.9 ± 0.1 g/cm ³	[1]
Refractive Index	Not available	1.444	[1]
Flash Point	Not available	90.8 ± 19.9 °C	[1]

Note: The data for (S)-3,7-dimethyloct-6-enyl propionate is provided as an estimate for the saturated compound.

Synthesis of 3,7-Dimethyl-1-octyl propionate

A standard and effective method for the synthesis of **3,7-Dimethyl-1-octyl propionate** is the Fischer esterification of **3,7-Dimethyl-1-octanol** with propionic acid, using a strong acid catalyst.

General Experimental Protocol: Fischer Esterification

The following is a generalized procedure that can be adapted for the synthesis of **3,7-Dimethyl-1-octyl propionate**.

Materials:

- 3,7-Dimethyl-1-octanol
- Propionic acid
- Concentrated sulfuric acid (catalyst)
- Toluene (or another suitable solvent for azeotropic removal of water)



- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Apparatus:

- · Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- · Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add 3,7-Dimethyl-1-octanol and a molar excess of propionic acid (e.g., 1.5 to 2 equivalents).
- · Add a suitable solvent such as toluene.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the limiting reagent).
- Assemble the Dean-Stark apparatus and reflux condenser.
- Heat the reaction mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected or by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The



reaction is typically complete when no more water is collected.

- Once the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude **3,7-Dimethyl-1-octyl propionate**.
- The crude product can be further purified by vacuum distillation or column chromatography if necessary.



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Caption: Fischer Esterification Workflow for **3,7-Dimethyl-1-octyl propionate** Synthesis.

Spectroscopic Data

The following spectroscopic data provides the necessary information for the characterization of **3,7-Dimethyl-1-octyl propionate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are essential for the structural elucidation of the molecule.

Table 2: 1H and 13C NMR Data for **3,7-Dimethyl-1-octyl propionate**



1H NMR (CDCl₃)	13C NMR (CDCI₃)
Chemical Shift (ppm)	Chemical Shift (ppm)
δ 4.05 (t, J = 6.8 Hz, 2H)	δ 174.6
δ 2.29 (q, J = 7.6 Hz, 2H)	δ 63.9
δ 1.63 – 1.48 (m, 2H)	δ 39.3
δ 1.42 – 1.08 (m, 8H)	δ 37.3
δ 1.14 (t, J = 7.6 Hz, 3H)	δ 35.7
δ 0.86 (d, J = 6.6 Hz, 6H)	δ 29.8
δ 0.85 (d, J = 6.6 Hz, 3H)	δ 27.9
δ 24.7	
δ 22.7	
δ 22.6	_
δ 19.6	_
δ 9.2	_

Note: The NMR data is based on spectra provided in the supporting information of a peer-reviewed publication.

Infrared (IR) Spectroscopy

While a specific IR spectrum for **3,7-Dimethyl-1-octyl propionate** is not readily available, the expected characteristic absorption bands for an aliphatic ester would be:

- ~1740 cm-1: C=O stretching of the ester group.
- ~1170 cm-1: C-O stretching of the ester group.
- ~2850-2960 cm-1: C-H stretching of the alkyl chains.

Mass Spectrometry (MS)



A mass spectrum for the unsaturated analogue, 6-Octen-1-ol, 3,7-dimethyl-, propanoate (citronellyl propionate), is available and can provide insight into the fragmentation pattern of the saturated compound. The molecular ion peak for **3,7-Dimethyl-1-octyl propionate** would be expected at m/z = 214.35.

Safety and Handling

No specific safety data sheet (SDS) for **3,7-Dimethyl-1-octyl propionate** is currently available. However, based on the general properties of aliphatic esters, the following safety precautions should be observed.

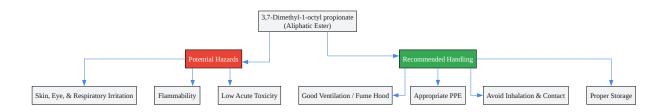
General Hazards of Aliphatic Esters:

- Irritation: May cause irritation to the skin, eyes, and respiratory tract.
- Flammability: Lower molecular weight aliphatic esters can be flammable.[2] The flash point generally increases with the length of the alkyl chain.[2]
- Toxicity: Generally considered to have low acute toxicity.[2] However, prolonged or repeated exposure may cause defatting of the skin, leading to dermatitis.

Recommended Handling Procedures:

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Keep away from heat, sparks, and open flames.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.





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Caption: Key Safety Considerations for Handling **3,7-Dimethyl-1-octyl propionate**.

Conclusion

This technical guide provides a consolidated source of information on the physical and chemical properties, synthesis, and spectroscopic characterization of **3,7-Dimethyl-1-octyl propionate**. While some data is inferred from closely related compounds due to a lack of direct experimental values in the literature, the information presented here should serve as a solid foundation for researchers and professionals in the field of drug development and chemical sciences. Standard laboratory safety protocols for handling aliphatic esters should be strictly followed.

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References

- 1. (S)- 3,7-dimethyloct-6-enyl propionate | CAS#:89460-13-9 | Chemsrc [chemsrc.com]
- 2. Appendix I Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]



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